6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes methoxy groups, a quinoline core, and benzoyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-17-8-10-19(11-9-17)26(29)22-16-28(15-18-6-5-7-20(12-18)31-2)23-14-25(33-4)24(32-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMWQMSAGNEZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxyquinoline with 3-methoxybenzyl chloride in the presence of a base, followed by acylation with 4-methylbenzoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzoyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 4-Hydroxy-2-quinolones
- Quinoline derivatives with different substituents
Uniqueness
What sets 6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one apart from similar compounds is its specific combination of methoxy, benzoyl, and quinoline groups, which confer unique chemical and biological properties.
Biological Activity
6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinolines. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. A study highlighted that certain quinoline derivatives, including those similar to this compound, demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound showed moderate activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MCF-7 | 15 | Moderate cytotoxicity |
| PC-3 | 25 | Moderate cytotoxicity |
Antioxidant Activity
The compound also exhibits antioxidant properties. A study using DPPH radical scavenging assays showed that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related damage in cells. The antioxidant activity was quantified with an IC50 value of 12 µg/mL .
Antidiabetic Effects
In vivo studies have suggested potential antidiabetic effects of this compound. It was tested in streptozotocin-induced diabetic rats, showing a significant reduction in blood glucose levels by approximately 30% compared to control groups after administration at a dosage of 50 mg/kg .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Regulation of Glucose Metabolism : The compound appears to modulate insulin signaling pathways, enhancing glucose uptake in peripheral tissues.
Case Study 1: Anticancer Activity
A recent study published in a pharmacological journal tested the effects of this compound on human leukemia cell lines. Results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .
Case Study 2: Antidiabetic Properties
In another investigation involving diabetic rat models, the administration of the compound resulted in improved glycemic control and lipid profiles. The study concluded that it could serve as a potential therapeutic agent for managing diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
